molecular formula C8H9NO4 B3014625 3-(Furan-3-ylformamido)propanoic acid CAS No. 926213-24-3

3-(Furan-3-ylformamido)propanoic acid

Cat. No. B3014625
CAS RN: 926213-24-3
M. Wt: 183.163
InChI Key: TXWJPFJEAUWQDV-UHFFFAOYSA-N
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Description

“3-(Furan-3-ylformamido)propanoic acid” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known by its IUPAC name, N-(3-furoyl)-beta-alanine . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “3-(Furan-3-ylformamido)propanoic acid” is 1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(Furan-3-ylformamido)propanoic acid derivatives is in the field of antimicrobial activity . These compounds have been found to demonstrate good antimicrobial properties against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . Additionally, they exhibit inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus , making them potential candidates for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, these furan derivatives are used as building blocks for the synthesis of more complex molecules. The hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions is a novel method that has been developed . This process is crucial for creating a variety of organic compounds with potential applications in pharmaceuticals and materials science.

Superelectrophilic Activation

The study of superelectrophilic activation in the synthesis of furan derivatives is another significant application. The O,C-diprotonated forms of the starting furan acids and esters are reactive electrophilic species in these transformations, which is an area of interest in understanding reaction mechanisms and designing new synthetic routes .

Biomass-Derived Chemicals

Furan derivatives, including 3-(Furan-3-ylformamido)propanoic acid, are considered platform chemicals derived from biomass . They play a vital role in the development of sustainable chemistry, where they can be used as precursors for various industrial chemicals and fuels.

Design of Antifungal Agents

The ability of furan derivatives to inhibit the growth of Candida albicans positions them as potential leads for the design of new antifungal agents. This is particularly important given the rising incidence of fungal infections and the need for new treatments .

Safety and Hazards

The safety data sheet for “3-(Furan-3-ylformamido)propanoic acid” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Mechanism of Action

properties

IUPAC Name

3-(furan-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWJPFJEAUWQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-ylformamido)propanoic acid

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